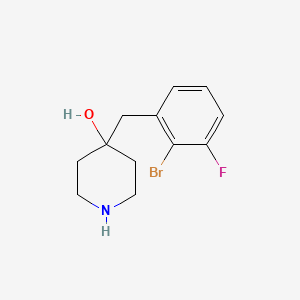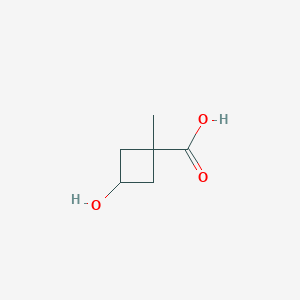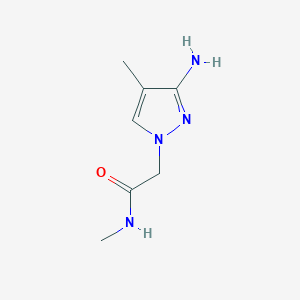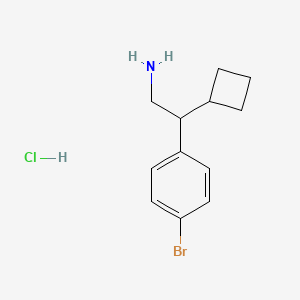
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride is a chemical compound with a unique structure that includes a chloro-substituted indene ring and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride typically involves the reaction of 5-chloro-2,3-dihydro-1H-indene with hydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete reaction and formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The chloro group can be reduced to form the corresponding indene derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include azo compounds, reduced indene derivatives, and substituted indene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the chloro-substituted indene ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine: Similar structure but without the dihydrochloride salt.
(5-chloro-2,3-dihydro-1H-inden-1-yl)amine: Contains an amine group instead of a hydrazine moiety.
(5-chloro-2,3-dihydro-1H-inden-1-yl)thiol: Contains a thiol group instead of a hydrazine moiety.
Uniqueness
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride is unique due to its combination of a chloro-substituted indene ring and a hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13Cl3N2 |
|---|---|
Molecular Weight |
255.6 g/mol |
IUPAC Name |
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-7-2-3-8-6(5-7)1-4-9(8)12-11;;/h2-3,5,9,12H,1,4,11H2;2*1H |
InChI Key |
KLJBKDUQSIKYAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1NN)C=CC(=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)
![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)

![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)
![1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13473452.png)


![Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B13473461.png)
![1,1-difluoro-N-methylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13473462.png)

